Technical Guide: Structure and Application of RuCl2(dm-binap)(daipen)
Technical Guide: Structure and Application of RuCl2(dm-binap)(daipen)
Executive Summary
The RuCl2(dm-binap)(daipen) complex represents the pinnacle of "Noyori-type" catalyst design, specifically engineered for the asymmetric hydrogenation of sterically hindered or electronically challenging aryl alkyl ketones.[1] Unlike first-generation BINAP/diamine complexes, this catalyst incorporates specific steric modulations (3,5-xylyl groups) and electronic tuning (anisyl groups) to achieve enantiomeric excesses (ee) frequently exceeding 99% with Turnover Numbers (TON) up to 100,000.[1]
This guide deconstructs the catalyst’s architecture to explain why it works, providing a validated protocol for its deployment in high-value chiral synthesis.
Structural Anatomy: The Engineering of Selectivity
The catalyst is a pre-formed Ruthenium(II) complex. Its efficacy is derived from the precise "matching" of two chiral ligands that create a rigid, highly specific chiral pocket around the metal center.
The Metal Center: Ruthenium(II)[2][3][4][5][6]
-
Role: Acts as the hydride carrier.[1] In the active state, the Ru-H bond supplies the hydride to the substrate's carbonyl carbon.[3]
Ligand 1: DM-BINAP (The Steric Wall)[1][2][3]
-
Full Name: 2,2′-Bis[di(3,5-xylyl)phosphino]-1,1′-binaphthyl.[1][4]
-
Modification: Unlike standard BINAP (which has phenyl rings), DM-BINAP features 3,5-dimethylphenyl (xylyl) groups on the phosphorus atoms.[1]
-
Function: The meta-methyl groups increase the steric bulk of the ligand's "quadrants."[1] This forces the substrate to orient with higher specificity to minimize steric repulsion, effectively "locking" the pro-chiral ketone into a single face for hydride delivery. This is particularly crucial for ortho-substituted aromatic ketones.[1]
Ligand 2: DAIPEN (The Chiral Controller)[2][3]
-
Full Name: 1,1-Bis(4-methoxyphenyl)-3-methyl-1,2-butanediamine.[1]
-
Key Features:
-
Isopropyl Group: Provides bulk adjacent to the amine, distinguishing it from the phenyl groups in DPEN.
-
Anisyl Groups (4-methoxyphenyl): These electron-rich rings stabilize the catalyst framework but, more importantly, the diamine backbone provides the crucial NH proton .[1]
-
-
The "NH Effect": The amine proton is not a spectator; it forms a hydrogen bond with the substrate's carbonyl oxygen, stabilizing the transition state via a six-membered pericyclic ring.
Visualization of Component Interaction
Figure 1: Structural logic of the RuCl2(dm-binap)(daipen) catalyst. The DM-BINAP creates the steric pocket, while the DAIPEN facilitates the bifunctional H-/H+ transfer.
Mechanistic Core: Metal-Ligand Bifunctional Catalysis[1][2][3]
The mechanism operates via an outer-sphere pathway.[1][3] The substrate does not bind directly to the metal (inner-sphere) to displace a ligand.[1] Instead, it interacts with the catalyst surface.
The Catalytic Cycle[9][10]
-
Activation: The precatalyst RuCl2(dm-binap)(daipen) reacts with a base (e.g.,
-BuOK) and to eliminate HCl, forming the active 18-electron species RuH2(dm-binap)(daipen).[1] -
Enantio-face Recognition: The ketone approaches the catalyst.[1][3][5] The steric bulk of DM-BINAP blocks the unfavorable approach, while the DAIPEN NH proton hydrogen-bonds to the carbonyl oxygen.[1]
-
Concerted Transfer (Transition State): A concerted transfer of the hydride (from Ru) to the carbonyl carbon and the proton (from N) to the carbonyl oxygen occurs. This proceeds via a highly ordered six-membered transition state.[1]
-
Product Release: The chiral alcohol is released, leaving a 16-electron Ruthenium amide species.[1]
-
Regeneration: The 16e- species reacts with
to regenerate the active 18e- dihydride.[1]
Figure 2: The Metal-Ligand Bifunctional Mechanism. Note the regeneration step involves H2 addition to the 16e- amide species.[1]
Operational Protocol: Asymmetric Hydrogenation
Safety Warning: Ruthenium phosphine complexes are sensitive to oxidation.[1] All solvents must be rigorously degassed.[1]
Reagents & Preparation
-
Catalyst: RuCl2((R)-dm-binap)((R)-daipen) [CAS: 220114-32-9].[1][4]
-
Solvent: 2-Propanol (IPA), HPLC grade, degassed.[1]
-
Base: Potassium tert-butoxide (
-BuOK) (1.0 M in -BuOH or solid).[1]
Step-by-Step Procedure
-
Vessel Preparation: Flame-dry a glass liner or Schlenk flask and cool under Argon flow.
-
Substrate Loading: Add acetophenone (1.20 g, 10 mmol) to the vessel.
-
Catalyst Addition: Add the catalyst (12.2 mg, 0.01 mmol) for a Substrate/Catalyst (S/C) ratio of 1000:1.
-
Note: For industrial optimization, S/C can often be pushed to 10,000:1 or higher.[1]
-
-
Solvent & Base: Add degassed 2-propanol (10 mL). Add
-BuOK (0.2 mmol, 20 mol% relative to catalyst, not substrate).[1]-
Critical: The base is required to activate the precatalyst (remove Cl). It is catalytic relative to the substrate but stoichiometric relative to the Ru center (usually >2 equiv per Ru).
-
-
Hydrogenation:
-
Place the vessel in a stainless steel autoclave.[1]
-
Purge with
(3 cycles at 5 atm). -
Pressurize to 8–10 atm (active range: 1–50 atm).
-
Stir vigorously at 25–30°C .
-
-
Monitoring: Reaction is typically complete in 2–6 hours.[1] Monitor by TLC or GC.[1]
-
Self-Validation: The solution usually turns from brownish-orange to a lighter yellow upon active hydride formation.[1]
-
-
Workup: Vent
. Concentrate solvent.[1] Pass through a short silica plug to remove Ru residues.[1] Analyze ee by Chiral GC/HPLC.
Performance Data & Optimization
The dm-binap/daipen system outperforms standard binap/dpen systems specifically when the ketone substrate has steric bulk near the carbonyl or requires high enantiopurity.[1]
Substrate Scope Comparison
| Substrate Class | Standard Catalyst (Ru-BINAP-DPEN) | Optimized Catalyst (Ru-DM-BINAP-DAIPEN) | Rationale |
| Acetophenone | 98% ee | >99% ee | Baseline high performance for both.[1] |
| 2-Methylacetophenone | 85-90% ee | 96-98% ee | DM-BINAP xylyl groups tolerate ortho bulk better.[1] |
| Cyclopropyl Ketones | 92% ee | 98% ee | DAIPEN enhances selectivity for small, strained rings.[1] |
| Heteroaromatic Ketones | 90% ee | >99% ee | Electronic matching of anisyl groups in DAIPEN.[1] |
Troubleshooting Guide
-
Problem: Low Conversion.
-
Problem: Low Enantioselectivity.
-
Problem: Racemization of Product.
References
-
Noyori, R., & Ohkuma, T. (2001).[1] Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73.[1] Link
-
Ohkuma, T., Koizumi, M., Doucet, H., Pham, T., Kozawa, M., Murata, K., Katayama, E., Yokozawa, T., Ikariya, T., & Noyori, R. (1998).[1] Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. RuCl2(xylbinap)(daipen) as a Highly Efficient Chiral Catalyst.[1][4] Journal of the American Chemical Society, 120(51), 13529–13530. Link[1]
-
Dub, P. A., & Gordon, J. C. (2018).[1] The Role of the Metal-Ligand Bifunctional Mechanism in the Hydrogenation of Polar Bonds. Nature Reviews Chemistry, 2, 396–408.[1] Link
-
Sigma-Aldrich. (n.d.).[1][5] RuCl2(R-dm-binap)(R-daipen) Product Sheet. Link[1]
Sources
- 1. BINAP - Wikipedia [en.wikipedia.org]
- 2. Ruthenium Complexes Bearing α-Diimine Ligands and Their Catalytic Applications in N-Alkylation of Amines, α-Alkylation of Ketones, and β-Alkylation of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. ethz.ch [ethz.ch]
- 6. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aquila.usm.edu [aquila.usm.edu]
